
Early Research on RNA Methylation: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N6-Me-rA phosphoramidite

Cat. No.: B3338691 Get Quote

An In-depth Technical Guide on the Core Discoveries and Methodologies in the Foundational

Years of RNA Methylation Research.

Introduction
The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has in

recent years revolutionized our understanding of gene regulation. However, the roots of this

field extend back to the mid-20th century with the initial discoveries of methylated nucleosides

in RNA. This technical guide provides a detailed overview of the seminal, early research on

RNA methylation, with a focus on the foundational discoveries of N6-methyladenosine (m6A)

and 5-methylcytosine (m5C) in messenger RNA (mRNA). We delve into the pioneering

experimental techniques that enabled these discoveries and present the initial quantitative data

that laid the groundwork for this burgeoning field. This guide is intended for researchers,

scientists, and drug development professionals seeking a deeper understanding of the

historical context and core methodologies of RNA methylation research.

Foundational Discoveries
The first hints of RNA methylation emerged in the late 1950s. However, it was in the 1970s that

the presence of methylated nucleosides within eukaryotic mRNA was definitively established,

challenging the then-prevailing view of RNA as a simple transient copy of DNA.
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In 1974, two independent research groups, led by Fritz Rottman and Robert Perry, published

landmark papers identifying the presence of N6-methyladenosine (m6A) in the mRNA of

Novikoff hepatoma cells and mouse L cells, respectively.[1][2] These studies utilized

radiolabeling techniques with L-[methyl-3H]methionine, the precursor for the methyl donor S-

adenosylmethionine (SAM), to specifically label the methyl groups on RNA.[1] Through a series

of enzymatic digestions and chromatographic separations, they demonstrated that a significant

portion of the radioactivity was incorporated into adenosine, specifically as N6-

methyladenosine.[1] These initial studies estimated that there were approximately two methyl

groups per 1000 nucleotides in poly(A)+ RNA.[3]

The Discovery of 5-methylcytosine (m5C) in RNA
The presence of 5-methylcytosine (m5C) in RNA was also reported in early studies, although

its widespread presence in mRNA was a subject of investigation for a longer period.[4][5] Early

methods for detecting m5C in RNA also relied on radiolabeling and chromatographic

techniques.[4] While m5C is less abundant in mRNA compared to m6A, its discovery opened

another avenue of research into the functional roles of RNA methylation.[6]

Quantitative Data from Early Research
The initial studies in the 1970s provided the first quantitative estimates of the prevalence of

RNA methylation. These early findings were crucial for establishing the significance of these

modifications.
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RNA
Modification

Organism/Cell
Line

Abundance in
mRNA

Year Reference

N6-

methyladenosine

(m6A)

Mouse L Cells

~3 residues per

average mRNA

molecule

1975 [2]

N6-

methyladenosine

(m6A)

HeLa Cells

~1 m6A residue

per 1000

nucleotides

1975 [7]

N6-

methyladenosine

(m6A)

HeLa Cells

~50% of total

methyl-labeled

ribonucleosides

1975 [3]

Total Methyl

Groups

Hamster BHK-21

Cells

1.8 methyl

groups per 1000

nucleotides

1975 [4]

5-methylcytosine

(m5C)
Human mRNA

~0.02% - 0.09%

of total cytosine
Later studies [6]

Core Experimental Protocols of the Era
The discovery of RNA methylation was made possible by a combination of innovative

biochemical techniques. Below are detailed methodologies for the key experiments cited in the

early literature.

Radiolabeling of RNA with L-[methyl-3H]methionine
This technique was fundamental for specifically tracking the methyl groups transferred to RNA.

Protocol:

Cell Culture: Eukaryotic cells (e.g., HeLa, Novikoff hepatoma, or L cells) were cultured in a

growth medium deficient in methionine.

Labeling: L-[methyl-3H]methionine was added to the culture medium. The specific activity

and concentration of the radioisotope varied between experiments but were typically in the
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range of 10-100 µCi/mL.

Incubation: Cells were incubated for a period ranging from a few hours to overnight to allow

for the incorporation of the radiolabel into newly synthesized RNA.

Harvesting: Cells were harvested by centrifugation and washed with a cold phosphate-

buffered saline (PBS) solution.

Isolation of Poly(A)+ mRNA
To specifically study messenger RNA, researchers utilized the presence of the polyadenylated

tail at the 3' end of most eukaryotic mRNAs.

Protocol:

Total RNA Extraction: Total RNA was extracted from the radiolabeled cells using methods

such as phenol-chloroform extraction.[8]

Oligo(dT)-Cellulose Chromatography: The total RNA sample was passed through a column

containing oligo(dT)-cellulose. The poly(A) tails of the mRNA molecules would bind to the

oligo(dT) on the column matrix.

Washing: The column was washed with a high-salt buffer to remove non-polyadenylated

RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA).

Elution: The bound poly(A)+ mRNA was then eluted from the column using a low-salt buffer.

Precipitation: The eluted mRNA was precipitated with ethanol and resuspended in an

appropriate buffer.

Enzymatic Digestion of mRNA to Nucleosides
To analyze the individual nucleosides, the purified mRNA was completely digested into its

constituent components.

Protocol:
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Enzyme Cocktail: A combination of enzymes was used to ensure complete digestion. A

typical cocktail included:

Snake Venom Phosphodiesterase: To cleave the phosphodiester bonds between

nucleotides.

Bacterial Alkaline Phosphatase: To remove the phosphate groups from the resulting

nucleotides, yielding nucleosides.[9][10]

Digestion Conditions: The purified mRNA was incubated with the enzyme cocktail in a

suitable buffer (e.g., Tris-HCl) at 37°C for several hours. The exact pH and buffer

composition were optimized to ensure the activity of both enzymes.

Termination: The reaction was stopped by heat inactivation of the enzymes.

Separation and Identification of Methylated Nucleosides
The resulting mixture of radiolabeled nucleosides was then separated and identified using

chromatographic techniques.

This method was used for an initial separation of base-methylated from 2'-O-methylated

nucleosides.

Protocol:

Column Preparation: A column was packed with DEAE-cellulose resin.[11]

Sample Loading: The digested nucleoside mixture was loaded onto the column.

Elution Gradient: A salt gradient (e.g., NaCl or LiCl) was used to elute the nucleosides. Base-

methylated nucleosides and unmodified nucleosides would elute at a different salt

concentration than the 2'-O-methylated nucleosides.

Fraction Collection and Analysis: Fractions were collected and the radioactivity in each

fraction was measured using a scintillation counter.

This high-resolution technique was crucial for separating and identifying the specific methylated

nucleosides.
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Protocol:

Plate Preparation: A cellulose or silica gel thin-layer chromatography plate was used as the

stationary phase.[12]

Sample Application: A small spot of the nucleoside mixture was applied to one corner of the

TLC plate.

First Dimension Chromatography: The plate was placed in a chromatography tank containing

the first solvent system. The solvent would move up the plate by capillary action, separating

the nucleosides based on their differential partitioning between the stationary and mobile

phases.

Example Solvent System 1 (First Dimension): Isobutyric acid:0.5 N NH4OH (5:3, v/v).

Drying and Rotation: After the first dimension run, the plate was removed and dried

completely. It was then rotated 90 degrees.

Second Dimension Chromatography: The plate was placed in a second chromatography

tank with a different solvent system.

Example Solvent System 2 (Second Dimension): Isopropanol:concentrated HCl:water

(70:15:15, v/v/v).[12]

Visualization: The separated, radiolabeled nucleosides were visualized by autoradiography.

The positions of the radioactive spots were compared to the positions of known, non-

radioactive methylated nucleoside standards that were run in parallel or co-spotted with the

sample.

Visualizations
Experimental Workflow for the Identification of m6A in
mRNA (circa 1974)
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Caption: Workflow for identifying m6A in mRNA in the 1970s.
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Conclusion
The early research on RNA methylation laid a critical foundation for the now-vibrant field of

epitranscriptomics. The meticulous and innovative experimental work of pioneers in the 1970s,

utilizing techniques such as radiolabeling and chromatography, provided the first concrete

evidence and quantitative data for the existence of modified nucleosides in mRNA. This

technical guide has aimed to provide a detailed look into these foundational studies, offering

both the context of the discoveries and the practical details of the methodologies employed.

Understanding these early techniques and findings is not only of historical importance but also

provides valuable context for appreciating the technological advancements that have propelled

the field forward and continue to uncover the intricate roles of RNA modifications in health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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